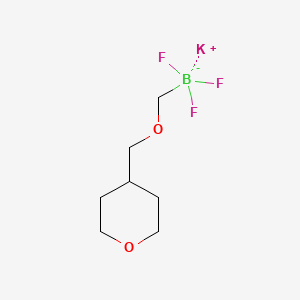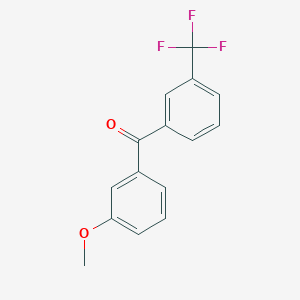
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride
Descripción general
Descripción
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride, also known as 5-CPP-DHC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the neurotransmitter serotonin, and is used in experiments involving serotonin receptors and related pathways.
Aplicaciones Científicas De Investigación
Kinase Inhibition
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride: is a compound that has been studied for its potential as a kinase inhibitor. Kinase inhibitors are significant in the treatment of various diseases, particularly cancers, as they can block specific enzymes that promote cell growth and survival .
Pharmaceutical Research
This compound’s structure and intermolecular interactions have been analyzed to provide valuable information for pharmaceutical research. Understanding its crystal structure can aid in the development of new drugs, especially for conditions like tenosynovial giant cell tumor (TGCT) .
Synthesis of Anticancer Drugs
The related compound 5-chloro-2,3,6-trifluoropyridine has been used as a precursor in the synthesis of anticancer drugs. By extension, 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride could be utilized in similar synthetic pathways to develop novel anticancer agents .
Agricultural Chemistry
Fluorine atoms are often introduced into lead structures to develop new agricultural products with improved properties. The presence of a chloro and pyridin-oxy group in this compound suggests potential applications in creating more effective agrochemicals .
Development of Imaging Agents
Fluorinated pyridines, which are structurally related to this compound, are of interest for developing imaging agents for biological applications. This compound could be modified to create new agents for medical imaging techniques .
Physicochemical Studies
The physicochemical properties of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride can be studied to understand its behavior in different environments. This is crucial for the formulation of stable and effective pharmaceuticals .
Optimization of Synthetic Procedures
Research into the crystal structure of this compound’s dihydrate form has been conducted to optimize synthetic procedures. This is important for scaling up production and ensuring the quality of synthesized pharmaceuticals .
Hydrogen Bonding Framework Analysis
The compound forms a complex hydrogen-bonded framework structure, which is essential for the stability of pharmaceuticals. Analyzing these interactions helps in designing drugs with desired solubility and efficacy .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can inhibit multiple receptor tyrosine kinases . This suggests that 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride might interact with its targets and induce changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that this compound may also influence several biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
5-chloro-2-pyridin-3-yloxyaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O.2ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;;/h1-7H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXTHJQACBZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)

![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)

![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)
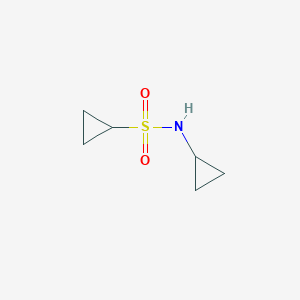
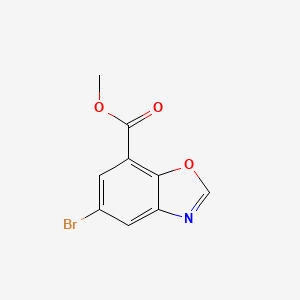
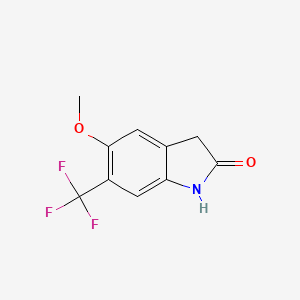

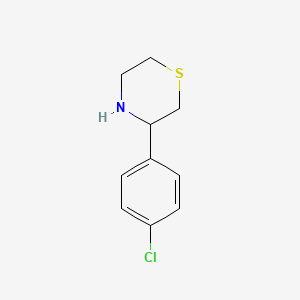
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
